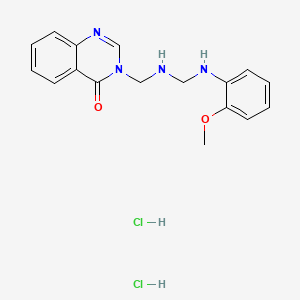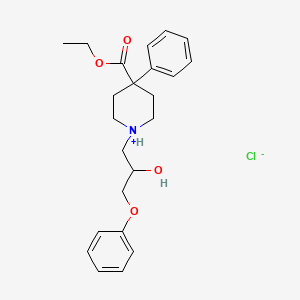
3-Phenanthridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenanthridinamine is a nitrogen-containing heterocyclic compound with the molecular formula C13H10N2. It is a derivative of phenanthridine, which is known for its role as a DNA-binding fluorescent dye through intercalation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenanthridinamine typically involves the cyclization of appropriate precursors. One common method is the Pictet-Hubert reaction, where the 2-aminobiphenyl-formaldehyde adduct reacts with zinc chloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenanthridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted phenanthridinamine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include phenanthridinone derivatives, substituted phenanthridinamine compounds, and various amine derivatives.
Aplicaciones Científicas De Investigación
3-Phenanthridinamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Phenanthridinamine primarily involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to various biological effects. The compound targets the DNA double helix, inserting itself between base pairs, which can inhibit DNA replication and transcription .
Comparación Con Compuestos Similares
Phenanthridine: An isomer of 3-Phenanthridinamine, known for its use in DNA-binding dyes.
Acridine: Another nitrogen-containing heterocyclic compound with similar DNA-binding properties.
Quinoline: A heterocyclic aromatic organic compound with applications in medicine and chemistry.
Uniqueness: this compound is unique due to its specific structure, which allows for efficient DNA intercalation. This property makes it particularly valuable in biological and medical research, distinguishing it from other similar compounds .
Propiedades
Número CAS |
67240-28-2 |
|---|---|
Fórmula molecular |
C13H10N2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
phenanthridin-3-amine |
InChI |
InChI=1S/C13H10N2/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-8H,14H2 |
Clave InChI |
APQODMSXQCBFHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C(C=C(C=C3)N)N=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)

![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)



![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)



